molecular formula C22H29FN2O2 B6016444 2-[4-(2-fluoro-5-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol

2-[4-(2-fluoro-5-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol

Cat. No. B6016444
M. Wt: 372.5 g/mol
InChI Key: LACBDDROQCDCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-fluoro-5-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol, also known as FMeO-BAP or FMeO-BAP-OH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-[4-(2-fluoro-5-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol is believed to exert its effects through its interaction with various neurotransmitter systems, including the serotonergic, noradrenergic, and opioid systems. It has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This compound also interacts with the mu-opioid receptor, which is involved in pain regulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its antidepressant and analgesic effects, this compound has been shown to increase locomotor activity in mice and to enhance memory consolidation in rats.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(2-fluoro-5-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol in lab experiments is its relatively high potency and selectivity for certain receptors. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which makes it difficult to determine appropriate dosages for use in experiments.

Future Directions

There are several potential future directions for research on 2-[4-(2-fluoro-5-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol. One area of interest is its potential as a treatment for anxiety disorders, due to its partial agonist activity at the 5-HT1A receptor. Another area of interest is its potential as a treatment for substance abuse disorders, due to its interaction with the opioid system. Additionally, further research is needed to determine the pharmacokinetics and toxicity of this compound, which could inform its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[4-(2-fluoro-5-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol involves the reaction of 2-fluoro-5-methoxybenzyl chloride with 1-(2-methylbenzyl)piperazine in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained through acid-catalyzed hydrolysis of the resulting salt.

Scientific Research Applications

2-[4-(2-fluoro-5-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in several areas. One area of interest is its potential use as an antidepressant. In a study conducted on mice, this compound was found to have antidepressant-like effects, possibly due to its ability to modulate the serotonergic and noradrenergic systems.
Another area of interest is this compound's potential as an analgesic. Studies have shown that this compound can reduce pain sensitivity in mice, possibly through its interaction with the opioid system.

properties

IUPAC Name

2-[4-[(2-fluoro-5-methoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN2O2/c1-17-5-3-4-6-18(17)15-25-11-10-24(16-20(25)9-12-26)14-19-13-21(27-2)7-8-22(19)23/h3-8,13,20,26H,9-12,14-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACBDDROQCDCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=C(C=CC(=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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